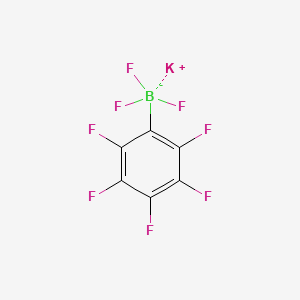
Potassium trifluoro(perfluorophenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(perfluorophenyl)borate is a specialized organoboron compound known for its unique chemical properties and stability. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention in various fields of chemistry due to their versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoro(perfluorophenyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium halomethyltrifluoroborates with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . This method is operationally simple and provides high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(perfluorophenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different boron-containing products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various organoboron compounds .
Scientific Research Applications
Potassium trifluoro(perfluorophenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which potassium trifluoro(perfluorophenyl)borate exerts its effects involves its ability to act as a nucleophilic coupling partner in metal-catalyzed reactions. The compound’s boron atom can form stable complexes with transition metals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial in various synthetic pathways, enabling the efficient construction of complex molecules .
Comparison with Similar Compounds
Potassium trifluoroborate: Another organoboron compound with similar stability and reactivity.
Potassium tetrakis(pentafluorophenyl)borate: Known for its use as a biochemical reagent and catalyst.
Potassium allyltrifluoroborate: Used in catalytic allylboration and stereoselective nucleophilic addition reactions.
Uniqueness: Potassium trifluoro(perfluorophenyl)borate stands out due to its unique perfluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in specific reactions. This makes it a valuable reagent in specialized synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(2,3,4,5,6-pentafluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BF8.K/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVVCBYIULUALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BF8K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


